5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole
Overview
Description
5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C16H11Cl3N2 and its molecular weight is 337.6 g/mol. The purity is usually 95%.
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Biological Activity
5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClN, with a molecular weight of approximately 308.16 g/mol. The compound features a pyrazole core, which is known for its versatility in medicinal applications. Its structure allows for various modifications that can enhance its biological activity.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of pyrazole derivatives, including this compound. For instance, derivatives containing the pyrazole moiety have demonstrated significant activity against various bacterial strains, including E. coli and S. aureus. One study highlighted that modifications in the pyrazole structure could lead to enhanced antibacterial efficacy, suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. These compounds were tested against standard anti-inflammatory drugs and exhibited comparable or superior efficacy .
Anticancer Activity
Research indicates that pyrazole derivatives may also possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various cancer types. In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression.
- Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, these compounds can mitigate inflammatory responses.
- Cell Cycle Arrest : Some studies suggest that these compounds can interfere with cell cycle progression in cancer cells, leading to growth inhibition.
Study on Antimicrobial Activity
A study conducted by Burguete et al. synthesized a series of novel pyrazole derivatives and tested their antibacterial activity against several strains, including Klebsiella pneumoniae. The results indicated that specific modifications enhanced antibacterial efficacy significantly .
Anti-inflammatory Evaluation
Research by Selvam et al. focused on the synthesis of 1-thiocarbamoyl substituted pyrazoles, revealing that certain compounds exhibited anti-inflammatory effects comparable to indomethacin in animal models .
Anticancer Properties
In a notable study, compounds derived from the pyrazole scaffold were evaluated for their anticancer activity against various cell lines. The results showed that some derivatives effectively inhibited cell growth and induced apoptosis, suggesting their potential as chemotherapeutic agents .
Summary Table of Biological Activities
Properties
IUPAC Name |
5-chloro-4-(chloromethyl)-3-(4-chlorophenyl)-1-phenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2/c17-10-14-15(11-6-8-12(18)9-7-11)20-21(16(14)19)13-4-2-1-3-5-13/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFJVWSEZNBVPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)Cl)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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